1-(2-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the pyrazole ring, which imparts unique chemical and physical properties
Preparation Methods
The synthesis of 1-(2-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazole derivative in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(2-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds such as:
1-(2-Chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may result in different chemical reactivity and biological activity.
1-(2-Bromobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid: The presence of a bromobenzyl group can influence the compound’s physical properties and its interactions with biological targets.
1-(2-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid: The methylbenzyl group may impart different steric and electronic effects compared to the fluorobenzyl group.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter the compound’s properties, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-6-11(12(16)17)14-15(8)7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYJATHHZOWAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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